4-丁氧基苯甲醛-4-乙基苯胺

描述

Synthesis Analysis

The synthesis of compounds similar to 4-Butyloxybenzal-4-ethylaniline often involves direct methods that allow for the exploration of their crystal and molecular structures. For instance, compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline have been synthesized and analyzed for their structure. The process typically involves catalytic reactions under controlled conditions to ensure the precise formation of the target compound. These synthesis pathways are crucial for creating the compound in pure form for further study and application (Thyen, Heineman, & Zugenmaier, 1994).

Molecular Structure Analysis

The molecular and crystal structure of compounds like 4-Butyloxybenzal-4-ethylaniline has been a subject of interest due to their unique configurations and the implications for their physical and chemical behaviors. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologue N-(4-n-heptyloxybenzylidene)-4′-hexylaniline has been solved, revealing insights into their triclinic system and the spatial arrangement of molecules within the crystal lattice. Such studies provide a foundational understanding of the compound's potential interactions and stability under various conditions (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Butyloxybenzal-4-ethylaniline and related compounds are influenced significantly by their molecular structure. Research into similar compounds has highlighted their reactions under non-aqueous conditions, offering insights into their behavior in various solvents and their reactivity. Such studies are essential for understanding how these compounds can be modified or utilized in different chemical processes or applications (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties of 4-Butyloxybenzal-4-ethylaniline, such as phase behavior, density, and thermal stability, are closely related to its molecular structure. Investigations into similar compounds have provided valuable data on their intermolecular distances in various phases and the impact of molecular length and stability on their physical state. This knowledge is crucial for predicting the compound's behavior in different environments and for potential applications in materials science (A. D. Vries, 1973).

Chemical Properties Analysis

Understanding the chemical properties of 4-Butyloxybenzal-4-ethylaniline involves examining its reactivity, solubility, and interaction with other compounds. Research on related compounds has explored their synthesis and reactivity, shedding light on the potential chemical behaviors of 4-Butyloxybenzal-4-ethylaniline. Such studies are vital for exploring the compound's applications in synthesis, catalysis, and as a precursor for further chemical modifications (Kariyappa et al., 2016).

科学研究应用

1. 分子和晶体结构研究

与4-丁氧基苯甲醛-4-乙基苯胺相关的化合物的分子和晶体结构已经得到广泛研究。这些化合物,包括N-(4-正丁氧基苯甲亚甲基)-4′-乙基苯胺,以其独特的分子构象和晶体结构而闻名,在液晶研究领域具有重要意义(Thyen, Heineman, & Zugenmaier, 1994)。

2. 液晶相中正电子寿命测量

对4-丁氧基苯甲醛-4′-乙基苯胺(BEA)不同相中的正电子寿命进行了研究,揭示了其液晶相的见解。这项研究对于理解这些材料的物理性质至关重要,这些材料在各种技术中具有潜在应用(Walker & Mueller, 1974)。

3. X射线摄影研究

对液晶,包括一些4-烷氧基苯甲醛-4′-乙基苯胺的X射线摄影研究已被用于计算不同相中的分子间距离和其他物理性质。这些研究对于材料科学的进展至关重要,特别是在液晶领域(Vries, 1973)。

4. 环境分析

已对合成酚类抗氧化剂在环境中的存在进行了研究,包括4-丁氧基苯甲醛-4-乙基苯胺的衍生物。这项研究对于理解这些化合物的环境影响和行为至关重要(Rodil et al., 2010)。

5. 生物监测研究

已对人体组织中合成酚类抗氧化剂进行了研究,包括指甲样本。这项研究对于理解人类暴露于这些化合物及其潜在健康影响至关重要(Li et al., 2019)。

安全和危害

While specific safety and hazard information for 4-Butyloxybenzal-4-ethylaniline is not available, general precautions should be taken while handling this chemical. It should be kept in a tightly closed container under an inert atmosphere, and stored at refrigerated temperatures . Any spills should be cleaned up promptly and safely .

属性

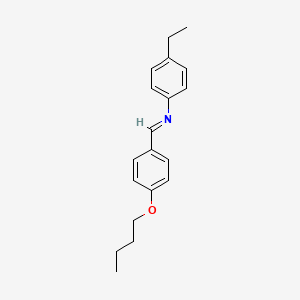

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVREZVTBBIYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024698, DTXSID50860439 | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

4-Butyloxybenzal-4-ethylaniline | |

CAS RN |

29743-15-5 | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC171003 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butyloxybenzal-4'-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

104.9 °F (Turbid) (NTP, 1992) | |

| Record name | 4-BUTYLOXYBENZAL-4-ETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19933 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)